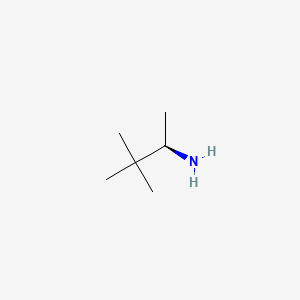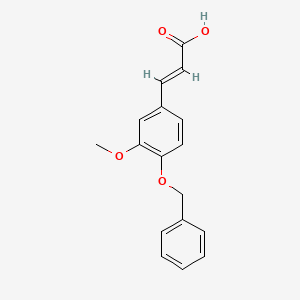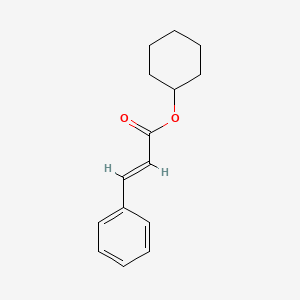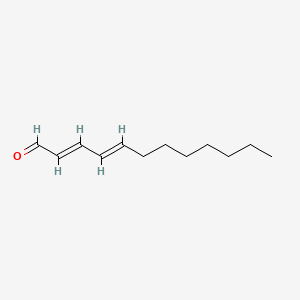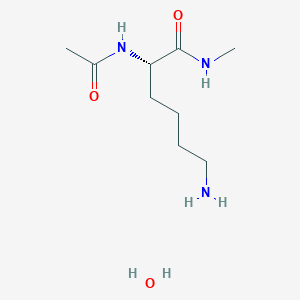
N-alpha-Acetyl-L-lysine-N-methylamide monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-Acetyl-L-lysine-N-methylamide monohydrate is a chemical compound that belongs to the class of amides It is characterized by the presence of an acetamido group, an amino group, and a methyl group attached to a hexanamide backbone The hydrate form indicates that the compound contains water molecules integrated into its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Acetyl-L-lysine-N-methylamide monohydrate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-acetamido-6-aminohexanoic acid and N-methylamine.
Amidation Reaction: The key step involves the amidation reaction, where the carboxylic acid group of (S)-2-acetamido-6-aminohexanoic acid reacts with N-methylamine to form the amide bond. This reaction is usually carried out in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Hydration: The final step involves the incorporation of water molecules into the structure to form the hydrate. This can be achieved by crystallizing the compound from an aqueous solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.
Hydration: The purified compound is then hydrated by exposing it to controlled humidity or by crystallizing it from water.
Chemical Reactions Analysis
Types of Reactions
N-alpha-Acetyl-L-lysine-N-methylamide monohydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-alpha-Acetyl-L-lysine-N-methylamide monohydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-alpha-Acetyl-L-lysine-N-methylamide monohydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Acetamido-6-aminohexanoic acid: Lacks the N-methyl group.
N-Methylhexanamide: Lacks the acetamido and amino groups.
Hexanamide: Lacks the acetamido, amino, and N-methyl groups.
Uniqueness
N-alpha-Acetyl-L-lysine-N-methylamide monohydrate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydrate form also influences its physical properties and stability.
Properties
CAS No. |
81013-00-5 |
|---|---|
Molecular Formula |
C9H20N3O2+ |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
[(5S)-5-acetamido-6-(methylamino)-6-oxohexyl]azanium |
InChI |
InChI=1S/C9H19N3O2/c1-7(13)12-8(9(14)11-2)5-3-4-6-10/h8H,3-6,10H2,1-2H3,(H,11,14)(H,12,13)/p+1/t8-/m0/s1 |
InChI Key |
FECUPDBTEVPIIE-QMMMGPOBSA-O |
SMILES |
CC(=O)NC(CCCC[NH3+])C(=O)NC |
Isomeric SMILES |
CC(=O)N[C@@H](CCCC[NH3+])C(=O)NC |
Canonical SMILES |
CC(=O)NC(CCCC[NH3+])C(=O)NC |
sequence |
K |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


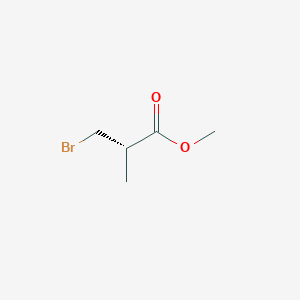
![(E)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine](/img/structure/B1588588.png)
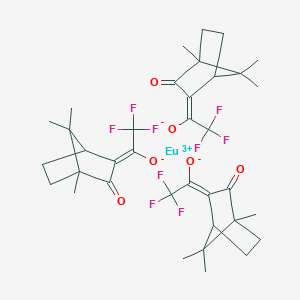
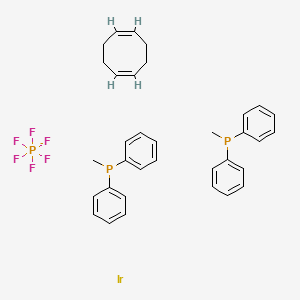
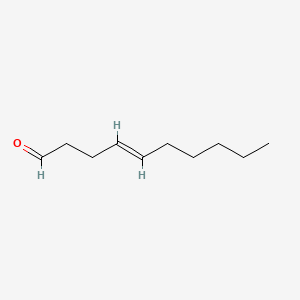
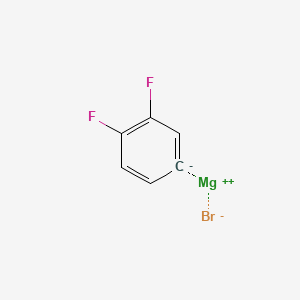
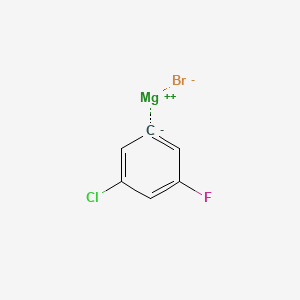
![Tris[bis(trimethylsilyl)amino] yttrium](/img/structure/B1588599.png)
